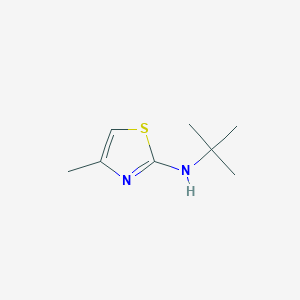

N-tert-butyl-4-methyl-1,3-thiazol-2-amine

Description

Historical Context and Evolution of 1,3-Thiazole Chemistry

The journey into the chemistry of 1,3-thiazoles began in the late 19th century. A pivotal moment in this exploration was the discovery of the Hantzsch thiazole (B1198619) synthesis in 1887 by the German chemist Arthur Hantzsch. smolecule.com This reaction, which involves the condensation of an α-haloketone with a thioamide, provided a straightforward and versatile method for constructing the thiazole ring. smolecule.comresearchgate.net The Hantzsch synthesis remains a fundamental and widely used method for preparing thiazole derivatives. smolecule.com Early research also saw the development of other synthetic routes, such as the Cook-Heilbron synthesis. drugbank.com The discovery of the thiazole ring within the structure of thiamine (Vitamin B1) in 1936 further underscored the biological importance of this heterocyclic system, spurring further investigation into its chemistry and derivatives. nih.gov

Significance of the 1,3-Thiazole Core in Modern Chemical Research

The 1,3-thiazole core is a privileged scaffold in modern chemical research, largely due to its wide range of applications, particularly in medicinal chemistry. smolecule.comnih.gov Its unique structural and electronic properties, including the presence of both sulfur and nitrogen heteroatoms, allow for diverse interactions with biological targets. nih.govfishersci.ca Thiazole derivatives have been found to exhibit a broad spectrum of biological activities. smolecule.comnih.gov

Beyond pharmaceuticals, the 1,3-thiazole core has found applications in materials science, agrochemicals, and as dyes. nih.govfishersci.ca In synthetic chemistry, thiazolium salts, derived from thiazoles, are utilized as catalysts in important carbon-carbon bond-forming reactions like the Stetter and benzoin condensations. nih.govglpbio.com The versatility of the thiazole ring in forming a variety of derivatives makes it a valuable building block for the synthesis of complex molecules. researchgate.net

Overview of 2-Amino-1,3-thiazole Derivatives in Synthetic Organic Chemistry

Within the broader family of thiazoles, 2-amino-1,3-thiazole derivatives are of particular importance in synthetic organic chemistry. nih.gov This substructure is a key component in numerous pharmaceuticals. nih.gov The 2-amino group provides a reactive handle for further functionalization, allowing for the synthesis of a wide array of derivatives through reactions such as acylation, alkylation, and the formation of ureas and thioureas. smolecule.com

The synthesis of 2-aminothiazoles is most commonly achieved through the Hantzsch synthesis, typically by reacting an α-haloketone with thiourea (B124793). The reactivity of the 2-aminothiazole (B372263) system can be complex due to the presence of multiple nucleophilic sites and the potential for tautomerism. nih.govnih.gov The exocyclic amino group can exist in equilibrium with an endocyclic imino form, which can influence its reactivity with electrophiles. nih.gov Despite these complexities, the 2-aminothiazole scaffold serves as a versatile synthon for the construction of more complex heterocyclic systems and for the generation of libraries of compounds for biological screening. smolecule.com

Specific Focus: N-tert-butyl-4-methyl-1,3-thiazol-2-amine within the Thiazole Family

This compound is a specific derivative within the 2-aminothiazole family. Its structure features a tert-butyl group attached to the exocyclic nitrogen and a methyl group at the 4-position of the thiazole ring.

Synthesis: The synthesis of this compound would typically follow the principles of the Hantzsch thiazole synthesis. One plausible route involves the reaction of a substituted thiourea, specifically N-tert-butylthiourea, with an appropriate α-haloketone, in this case, 3-chloro-2-butanone (B129570) (chloroacetone). The reaction proceeds via nucleophilic attack of the sulfur of the thiourea on the α-carbon of the ketone, followed by intramolecular cyclization and dehydration to form the thiazole ring.

Properties: While extensive data specifically for this compound is not widely available in public literature, we can infer some of its properties based on related structures. For instance, the closely related compound 4-tert-butyl-1,3-thiazol-2-amine (B189682) is a crystalline powder with a melting point in the range of 98.5-104.5°C and a boiling point of 253.2°C. smolecule.com The presence of the bulky tert-butyl group in these molecules influences their physical properties, such as solubility and crystallinity, and can also impact their chemical reactivity and biological activity due to steric hindrance.

Below is a data table summarizing the properties of the related compound, 4-tert-butyl-1,3-thiazol-2-amine.

| Property | Value |

| IUPAC Name | 4-tert-butyl-1,3-thiazol-2-amine |

| Molecular Formula | C₇H₁₂N₂S |

| Molecular Weight | 156.25 g/mol |

| CAS Number | 74370-93-7 |

| Melting Point | 98.5-104.5°C |

| Boiling Point | 253.2°C |

| Appearance | Pale cream to pale yellow crystalline powder |

Research Context: Substituted 2-aminothiazoles, including those with bulky alkyl groups like the tert-butyl group, are of interest in medicinal chemistry research. The tert-butyl group can enhance metabolic stability and modulate the lipophilicity of a molecule, which are important considerations in drug design. While specific research focusing solely on this compound is not prominent, its structural motifs are found in molecules investigated for various therapeutic applications.

Properties

Molecular Formula |

C8H14N2S |

|---|---|

Molecular Weight |

170.28 g/mol |

IUPAC Name |

N-tert-butyl-4-methyl-1,3-thiazol-2-amine |

InChI |

InChI=1S/C8H14N2S/c1-6-5-11-7(9-6)10-8(2,3)4/h5H,1-4H3,(H,9,10) |

InChI Key |

ZWVLCXFVTCDGBE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC(=N1)NC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Foundational Approaches for 1,3-Thiazole Ring Formation

The construction of the 1,3-thiazole core is a well-established area of organic synthesis, with several classical methods providing the basis for more complex derivatives.

The most prominent and widely utilized method for thiazole (B1198619) synthesis is the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in the late 19th century. nih.govnih.gov The classical Hantzsch reaction involves the condensation of an α-halo ketone with a thioamide. nih.gov This reaction is exceptionally versatile and forms the bedrock for creating a vast array of thiazole derivatives. organic-chemistry.org

For the specific synthesis of 2-aminothiazoles, the thioamide component is replaced with thiourea (B124793) or a substituted thiourea. researchgate.net The general mechanism commences with a nucleophilic attack by the sulfur atom of the thiourea on the α-carbon of the halo-ketone in an SN2 reaction, displacing the halide. nih.govresearchgate.net This is followed by an intramolecular cyclization where a nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step leads to the formation of the aromatic thiazole ring. nih.gov

The Hantzsch synthesis has been adapted to produce N-substituted 2-aminothiazoles by employing N-monosubstituted or N,N-disubstituted thioureas as reactants. wikipedia.orgnih.gov The use of an N-substituted thiourea directly incorporates the substituent onto the amino group at the 2-position of the thiazole ring. nih.gov Modern adaptations focus on improving the efficiency and environmental footprint of the reaction. These include the use of microwave irradiation, which can dramatically reduce reaction times and increase yields compared to conventional heating. nih.gov Furthermore, solvent-free, eco-friendly protocols have been developed where the reactants are heated together without a catalyst, offering a simple, fast, and high-yielding approach. orgsyn.orgchemodex.com

The core of the Hantzsch synthesis is the cyclization reaction between a thioamide (or thiourea) and an α-halo ketone. google.comwikipedia.org This reaction is a robust and efficient method for forming the thiazole ring through the sequential formation of C–S and C–N bonds. d-nb.info Kinetic studies have shown that the reaction is typically second-order, being first-order with respect to the α-halo ketone and first-order with respect to the thioamide. wikipedia.org

The reaction proceeds via a cyclocondensation mechanism. organic-chemistry.org Structurally diverse thiazoles can be synthesized in good yields by reacting α-haloketones with thioamides bearing various electron-donating or electron-withdrawing groups. organic-chemistry.org The versatility of this method allows for the construction of a wide range of substituted thiazoles, making it a cornerstone of heterocyclic synthesis. organic-chemistry.orgd-nb.info

Targeted Synthesis of N-tert-butyl-4-methyl-1,3-thiazol-2-amine

The targeted synthesis of this compound is a direct application of the Hantzsch synthesis using specifically selected precursors to install the desired tert-butyl and methyl groups at the correct positions on the thiazole ring.

To synthesize this compound, the Hantzsch reaction requires two key precursors:

An α-halo ketone: To form the C4-C5 backbone and introduce the methyl group at the 4-position, an α-halogenated derivative of acetone (B3395972) is required. The most common and readily available reactant for this purpose is 1-chloropropan-2-one (chloroacetone) . Chloroacetone (B47974) can be synthesized by the chlorination of acetone or from the reaction of chlorine with diketene.

A substituted thiourea: To provide the amino group at the 2-position with its N-substituent, N-tert-butylthiourea is the necessary reactant. N-substituted thioureas are commonly prepared by the reaction of the corresponding amine (tert-butylamine) with an isothiocyanate. Alternatively, amines can react with carbon disulfide to yield thiourea derivatives. nih.gov

The reaction scheme is a straightforward condensation of these two precursors.

Figure 1. Proposed Hantzsch synthesis of this compound.

While a specific protocol for this compound is not extensively detailed in the literature, optimal conditions can be extrapolated from numerous published procedures for analogous 2-aminothiazole (B372263) syntheses. Key factors influencing the reaction's success and yield include the choice of solvent, temperature, base, and reaction time.

The following table summarizes typical conditions and strategies used for the Hantzsch synthesis of 2-aminothiazoles, which can be applied to optimize the synthesis of the target compound.

| Parameter | Common Conditions & Strategies | Rationale & Expected Outcome | Source(s) |

| Solvent | Ethanol, Methanol, Acetonitrile | Good solubility for reactants; facilitates reaction progress. | nih.gov |

| Temperature | Room Temperature to Reflux (e.g., 70-80 °C) | Increased temperature accelerates the rate of reaction. | nih.gov |

| Base | Sodium Bicarbonate (NaHCO₃), Triethylamine | Neutralizes the acidic byproduct (HX), preventing unwanted side reactions. | nih.govnih.gov |

| Catalyst | Often not required; silica-supported acids, iodine can be used. | Can increase reaction rate and yield, particularly in one-pot syntheses. | nih.gov |

| Reaction Time | 30 minutes to several hours | Dependent on temperature and reactivity of substrates. | nih.gov |

| Work-up | Precipitation in water or aqueous base | Simple and effective method for isolating the often-insoluble thiazole product. | nih.gov |

Advanced Synthetic Techniques for Thiazole Amines

Beyond the classical Hantzsch reaction conducted with conventional heating, several advanced techniques have been developed to synthesize thiazole amines more efficiently and under more environmentally benign conditions.

Microwave-Assisted Synthesis: The application of microwave irradiation is a well-established method for accelerating organic reactions. nih.gov In the context of the Hantzsch synthesis, it can reduce reaction times from hours to minutes and often leads to higher product yields with cleaner reaction profiles. nih.gov

Ultrasonic Irradiation: Sonication provides an alternative energy source for promoting chemical reactions. The synthesis of Hantzsch thiazole derivatives has been successfully carried out under ultrasonic irradiation, often in the presence of a reusable catalyst, aligning with green chemistry principles. nih.gov

One-Pot, Multi-Component Reactions: To improve process efficiency, one-pot syntheses have been designed where the α-halo ketone is generated in situ from the corresponding ketone, a halogen source (like I₂ or CuBr₂), and a catalyst. This is immediately followed by the addition of the thiourea to complete the cyclization in a single reaction vessel, avoiding the isolation of the often lachrymatory α-halo ketone intermediate.

Solid-Supported and Catalytic Methods: The use of solid-supported reagents and catalysts, such as KSCN on silica (B1680970) or various reusable acid catalysts, facilitates easier product purification and catalyst recycling. nih.gov These methods are advantageous for both laboratory-scale and larger-scale production.

Photocatalysis: Visible-light-induced reactions represent a modern, green approach. The synthesis of functionalized 2-aminothiazoles has been achieved at room temperature using photocatalysis, offering mild reaction conditions and high yields. researchgate.net

Multi-Component Reactions (MCRs) and Their Application

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. ijcce.ac.ir This approach is characterized by its high atom economy, procedural simplicity, and the ability to rapidly generate molecular diversity. nih.gov The Hantzsch thiazole synthesis, a classic method for forming the 2-aminothiazole ring, can be adapted into a one-pot, multi-component format. nih.gov

The fundamental Hantzsch synthesis involves the condensation of an α-haloketone with a thiourea derivative. thieme.de In the context of synthesizing this compound, the key starting materials would be 3-halo-2-butanone (e.g., 3-chloro-2-butanone) and N-tert-butylthiourea.

A generalized multi-component approach for similar 2-aminothiazole derivatives involves the in-situ formation of the α-haloketone from a ketone, followed by its reaction with a thiourea. For instance, various acetophenones can be halogenated and then condensed with thiourea in a one-pot procedure. While specific data for a three-component reaction yielding this compound is not extensively documented in the provided literature, the synthesis of analogous compounds provides a clear framework. For example, a one-pot synthesis of new Hantzsch thiazole derivatives has been developed using 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and various substituted benzaldehydes. nih.gov This demonstrates the feasibility of a multi-component strategy.

The following table outlines representative conditions for a one-pot Hantzsch synthesis of a related 2-aminothiazole, illustrating the typical parameters of such a reaction.

Table 1: Representative One-Pot Synthesis of a Hantzsch Thiazole Derivative

| Entry | Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Benzaldehyde | SiW/SiO₂ | Ethanol/Water | 65 | 4 | 85 |

| 2 | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | 4-Chlorobenzaldehyde | SiW/SiO₂ | Ethanol/Water | 65 | 4.5 | 90 |

| 3 | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | 4-Nitrobenzaldehyde | SiW/SiO₂ | Ethanol/Water | 65 | 5 | 88 |

Data is for the synthesis of 3-((2-amino-4-(substituted-phenyl)thiazol-5-yl)carbonyl)-4-hydroxy-6-methyl-2H-pyran-2-one and is presented as a representative example of a multi-component Hantzsch synthesis. nih.gov

Catalyst-Free and Solvent-Free Methodologies

In line with the principles of green chemistry, significant efforts have been directed towards developing synthetic protocols that minimize or eliminate the use of catalysts and hazardous solvents. Such methods not only reduce the environmental impact but also simplify purification processes and can lower costs.

The synthesis of 2-aminothiazoles, including N-substituted derivatives, can be achieved under catalyst-free and solvent-free conditions, often by simply heating the neat reactants. The reaction between an α-haloketone and a thiourea is often exothermic and can proceed to completion without the need for a catalytic promoter.

While a specific catalyst-free and solvent-free synthesis of this compound is not detailed in the provided search results, the general applicability of this method to 2-aminothiazole synthesis is well-established. For example, a variety of 2-amino-5-aryl thiazole derivatives have been synthesized by irradiating a solvent-free mixture of substituted acetophenones, thiourea, and a solid-supported catalyst in a microwave oven. rjpbcs.com Although a catalyst was used in this specific report, similar reactions are known to proceed with thermal heating alone.

The reaction would typically involve mixing N-tert-butylthiourea and 3-chloro-2-butanone (B129570) and heating the mixture. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC). The product can then be isolated and purified.

Table 2: Representative Catalyst-Free Synthesis of 2-Aminothiazole Derivatives

| Entry | α-Diazoketone | Thiourea | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 2-Diazo-1-phenylethanone | Thiourea | PEG-400 | 100 | 2 | 96 |

| 2 | 1-(4-Bromophenyl)-2-diazoethanone | Thiourea | PEG-400 | 100 | 2.5 | 94 |

| 3 | 1-(4-Chlorophenyl)-2-diazoethanone | Thiourea | PEG-400 | 100 | 2.5 | 95 |

Data is for the synthesis of 4-aryl-2-aminothiazoles from α-diazoketones and is presented as a representative example of a catalyst-free synthesis. PEG-400 acts as a reaction medium. bepls.com

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.gov The Hantzsch synthesis of 2-aminothiazoles is particularly amenable to microwave irradiation. researchgate.net

The synthesis of this compound via a microwave-assisted approach would involve the reaction of N-tert-butylthiourea with 3-chloro-2-butanone in a suitable solvent, or under solvent-free conditions, within a microwave reactor. The use of microwave heating can dramatically reduce the reaction time from hours to minutes. nih.gov

Numerous studies have reported the successful microwave-assisted synthesis of various N-substituted 2-aminothiazole derivatives. For instance, the synthesis of bis(N-substituted thiazol-2-amine) derivatives was achieved in high yields with reaction times of only 10 minutes under microwave irradiation, compared to 8 hours using conventional heating. researchgate.net Similarly, a solvent-free microwave-assisted synthesis of 2-amino-5-aryl thiazoles using a solid-supported catalyst has been reported with reaction times of 10-15 minutes. rjpbcs.com

The following table summarizes typical results for the microwave-assisted synthesis of related N-substituted 2-aminothiazoles, highlighting the efficiency of this methodology.

Table 3: Representative Microwave-Assisted Synthesis of N-Substituted 2-Aminothiazole Derivatives

| Entry | α-Haloketone | Thiourea Derivative | Solvent | Power (W) | Time (min) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 4,4'-(4,6-Dimethoxy-1,3-phenylene)bis(2-bromoethan-1-one) | Phenylthiourea | DMF | 150 | 10 | 92 |

| 2 | 4,4'-(4,6-Dimethoxy-1,3-phenylene)bis(2-bromoethan-1-one) | 4-Fluorophenylthiourea | DMF | 150 | 10 | 91 |

| 3 | 4,4'-(4,6-Dimethoxy-1,3-phenylene)bis(2-bromoethan-1-one) | 4-Chlorophenylthiourea | DMF | 150 | 10 | 90 |

Data is for the synthesis of bis(N-aryl-thiazol-2-amine) derivatives and is presented as a representative example of microwave-assisted Hantzsch synthesis. researchgate.net

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Detailed ¹H NMR Spectral Analysis and Proton Environment Elucidation

The ¹H NMR spectrum of N-tert-butyl-4-methyl-1,3-thiazol-2-amine, recorded in deuterated chloroform (B151607) (CDCl₃), reveals four distinct signals corresponding to the different proton environments within the molecule.

The most downfield signal is a broad singlet at δ 5.46 ppm, which is attributed to the amine proton (N-H). The singlet nature of this peak indicates no significant coupling to adjacent protons. A sharp singlet at δ 6.09 ppm corresponds to the lone proton attached to the C5 carbon of the thiazole (B1198619) ring. The signal for the methyl group (CH₃) protons at the C4 position appears as a singlet at δ 2.18 ppm. The nine equivalent protons of the tert-butyl group produce a characteristic sharp singlet further upfield at δ 1.43 ppm. The integration of these peaks (1:1:3:9) confirms the relative number of protons in each unique environment, consistent with the proposed structure.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 6.09 | Singlet | 1H | Thiazole C5-H |

| 5.46 | Broad Singlet | 1H | N-H |

| 2.18 | Singlet | 3H | C4-CH₃ |

¹³C NMR Spectroscopy for Carbon Skeleton Determination

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. The spectrum for this compound shows six distinct carbon signals, confirming the presence of six unique carbon environments.

The most downfield signal at δ 166.7 ppm is assigned to the C2 carbon of the thiazole ring, which is bonded to two nitrogen atoms. The C4 carbon, substituted with the methyl group, resonates at δ 146.1 ppm. The signal at δ 102.3 ppm corresponds to the C5 carbon. The quaternary carbon of the tert-butyl group appears at δ 53.8 ppm, while its three equivalent methyl carbons give a signal at δ 30.1 ppm. The carbon of the methyl group attached to C4 is observed at δ 17.0 ppm.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 166.7 | Thiazole C2 |

| 146.1 | Thiazole C4 |

| 102.3 | Thiazole C5 |

| 53.8 | N-C (CH₃)₃ |

| 30.1 | N-C(C H₃)₃ |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignments

While one-dimensional NMR provides information on the chemical environments of protons and carbons, two-dimensional (2D) NMR experiments establish the connectivity between them. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in assembling the molecular structure.

For this compound, an HMBC experiment would be particularly useful. It would show long-range (2-3 bond) correlations between protons and carbons. For instance, correlations would be expected between the tert-butyl protons (δ 1.43) and the amine-bearing C2 carbon (δ 166.7) as well as the quaternary tert-butyl carbon (δ 53.8). Similarly, the methyl protons (δ 2.18) would show correlations to the C4 (δ 146.1) and C5 (δ 102.3) carbons of the thiazole ring. The thiazole C5-H proton (δ 6.09) would correlate with C4 and C2. These correlations would unequivocally confirm the substitution pattern of the molecule. Specific experimental 2D NMR data for this compound is not widely available in published literature.

Infrared (IR) Spectroscopy and Vibrational Mode Analysis

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. rsc.org The IR spectrum of this compound displays several characteristic absorption bands that confirm its key structural features.

A prominent absorption band observed at 3181 cm⁻¹ corresponds to the N-H stretching vibration of the secondary amine. The region between 2965 and 2867 cm⁻¹ features multiple bands attributed to the symmetric and asymmetric C-H stretching vibrations of the tert-butyl and methyl groups. The stretching vibration of the C=N bond within the thiazole ring is observed around 1585 cm⁻¹. Another significant band at 1518 cm⁻¹ is assigned to the C=C stretching of the heterocyclic ring.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3181 | N-H Stretch | Secondary Amine |

| 2965-2867 | C-H Stretch | tert-Butyl, Methyl |

| 1585 | C=N Stretch | Thiazole Ring |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

Mass spectrometry is an analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. mjcce.org.mk

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is crucial for validating the molecular formula of a compound. For this compound (molecular formula C₈H₁₄N₂S), the calculated exact mass for the protonated molecule [M+H]⁺ is 171.0956. Experimental HRMS analysis using electrospray ionization (ES+) yielded a mass-to-charge ratio of 171.0951. The close correlation between the experimental and calculated values, with a minimal mass error, unequivocally confirms the elemental composition of the synthesized molecule.

Table 4: HRMS Data for this compound

| Ion | Calculated m/z | Found m/z | Molecular Formula |

|---|

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecular geometry and intermolecular interactions in the solid state.

As of the current literature survey, a single-crystal X-ray diffraction structure for this compound has not been reported. Such an analysis would require the successful growth of a single crystal of suitable quality, which can be a challenging process. If a structure were determined, it would provide valuable insights into the planarity of the thiazole ring, the conformation of the N-tert-butyl group, and any potential hydrogen bonding or other intermolecular interactions present in the crystal lattice.

Molecular Conformation and Intramolecular Geometry of the Thiazole Moiety

In related structures, the thiazole ring is typically found to be essentially planar. The substituents on the ring will adopt conformations that minimize steric hindrance. For example, in 4-tert-butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine, the dihedral angle between the thiazole and triazole rings is 64.35 (7)°. nih.gov This twisting is a common feature to relieve steric strain between adjacent groups.

Analysis of Intermolecular Interactions: Hydrogen Bonding Networks (N-H⋯N, N-H⋯O, C-H⋯O, C-H⋯S), π-π Stacking, and Halogen Bonding

The way molecules pack in a crystal is governed by a variety of intermolecular interactions. These non-covalent forces are crucial in determining the stability and physical properties of the crystalline material.

Hydrogen Bonding: In this compound, the amino group (N-H) can act as a hydrogen bond donor, while the nitrogen atom of the thiazole ring can act as an acceptor. This could lead to the formation of N-H⋯N hydrogen bonds, which are commonly observed in related structures and can link molecules into chains or more complex networks. nih.govd-nb.info

π-π Stacking: The aromatic thiazole ring could potentially engage in π-π stacking interactions with neighboring rings, further stabilizing the crystal lattice.

For instance, the crystal structure of 4-tert-butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine is stabilized by intermolecular N—H⋯N hydrogen bonds, which create a two-dimensional network. nih.gov

Exploration of Polymorphism and Crystallization Engineering

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have different physical properties, such as melting point, solubility, and stability. The study of polymorphism is critical in the pharmaceutical and materials sciences.

The existence of multiple polymorphs for N-(1,3-thiazol-2-yl)benzamide, which crystallizes in at least three different forms, highlights the importance of crystallization conditions in determining the final solid-state structure. mdpi.com Factors such as solvent, temperature, and cooling rate can influence which polymorph is obtained. Crystallization engineering aims to control these factors to produce a desired polymorphic form with specific properties. As no crystalline structure has been reported for this compound, it is unknown if it exhibits polymorphism.

Chemical Reactivity, Derivatization, and Mechanistic Studies

Reactivity Profile of the 1,3-Thiazole Core and the Amino Group

The chemical behavior of N-tert-butyl-4-methyl-1,3-thiazol-2-amine is dictated by the interplay of its aromatic 1,3-thiazole ring, the exocyclic amino group, and the alkyl substituents. The thiazole (B1198619) ring itself possesses a degree of aromaticity due to pi-electron delocalization, which influences its reaction pathways. wikipedia.org

The 1,3-thiazole ring is generally susceptible to electrophilic substitution, primarily at the C5 position, especially when activating groups are present on the ring. wikipedia.org In the case of this compound, the ring is endowed with two such activating groups: the 2-amino group (specifically, the N-tert-butylamino group) and the 4-methyl group. Both of these groups are electron-donating, thereby increasing the electron density of the thiazole ring and enhancing its reactivity towards electrophiles.

The substitution is strongly directed to the C5 position, which is activated by both the adjacent sulfur atom and the resonance effects of the 2-amino group. Reactions such as halogenation, nitration, and Friedel-Crafts acylation would be expected to occur at this site. For instance, bromination of thiazoles with activating groups proceeds readily at the C5 position. wikipedia.org

The exocyclic secondary amine group (-NH-tert-butyl) is a primary site of nucleophilic reactivity. msu.edu Amines are inherently nucleophilic due to the lone pair of electrons on the nitrogen atom. In this molecule, the nitrogen atom readily attacks electrophilic centers. chemicalbook.com This reactivity is central to many derivatization strategies for this compound.

The nucleophilicity of the exocyclic amine allows it to react directly with a variety of electrophiles, including:

Alkyl halides: Leading to the formation of tertiary amines. msu.edu

Acid chlorides and anhydrides: Resulting in the formation of amides. msu.edu

Aldehydes and ketones: Forming imines (Schiff bases) through a reversible addition-elimination pathway. msu.educhemicalbook.com

Isocyanates and isothiocyanates: Yielding urea (B33335) and thiourea (B124793) derivatives, respectively. mdpi.com

Kinetic studies on heterocyclic amines, including 2-aminothiazole (B372263), have been conducted to quantify their nucleophilic strength, confirming their capacity to react with electron-deficient species. researchgate.net

N-Alkylation and N-Acylation Reactions of this compound

Building upon the nucleophilic character of the exocyclic amine, N-alkylation and N-acylation are key transformations for synthesizing derivatives of the title compound.

Amide Formation: N-acylation of the exocyclic amine is a straightforward method to produce amide derivatives. This is typically achieved by reacting this compound with acylating agents such as acid chlorides or carboxylic anhydrides, often in the presence of a non-nucleophilic base to neutralize the acid byproduct. nih.gov Alternatively, coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can be used to facilitate amide bond formation with carboxylic acids. mdpi.com These reactions have been successfully applied to similar 2-aminothiazole structures to create extensive libraries of compounds. nih.gov

Thioamide Formation: The corresponding thioamides can also be synthesized. This can be accomplished either by thionation of a pre-formed amide derivative or by direct thioacylation. A common method for converting amides to thioamides involves using a thionating agent like Lawesson's reagent. nih.govorganic-chemistry.org Direct synthesis can be achieved through various methods, including the three-component Kindler synthesis involving an aldehyde, an amine, and elemental sulfur. organic-chemistry.orgorganic-chemistry.org The activation of thioamides, for instance by N-Boc protection, can facilitate further transamidation reactions. nsf.gov

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| N-Acylation | Substituted Benzoyl Chloride, 1-Methylimidazole | N-Benzoyl-2-aminothiazole derivative | nih.gov |

| N-Acylation | Carboxylic Acid, EDCI | Amide derivative | mdpi.com |

| N-Acetylation | Acetic Anhydride | N-Acetyl derivative | nih.gov |

| Thionation | Amide, Lawesson's Reagent | Thioamide derivative | organic-chemistry.org |

| Thioacylation | Aldehyde, Elemental Sulfur | Thioamide derivative | organic-chemistry.org |

The synthesis of substituted derivatives primarily leverages the nucleophilicity of the exocyclic nitrogen. A wide array of substituents can be introduced through N-alkylation and N-acylation, as discussed. For example, N-methylation of a similar 2-aminothiazole scaffold was achieved using methyl iodide in an anhydrous solvent. nih.gov The synthesis of diverse libraries of 2-aminothiazole derivatives often involves the Hantzsch thiazole synthesis followed by modification of the amino group. derpharmachemica.com This allows for systematic exploration of structure-activity relationships by varying the nature of the N-substituent. nih.gov

| Parent Scaffold | Reaction | Reagent(s) | Resulting Derivative | Reference |

|---|---|---|---|---|

| N-Aryl-4-aryl-1,3-thiazol-2-amine | N-Methylation | Methyl iodide, DMF | N-Methylated tertiary amine | nih.gov |

| N-Aryl-4-aryl-1,3-thiazol-2-amine | N-Acetylation | Acetic anhydride | N-Acetylated amide | nih.gov |

| 2-Amino-4-(pyridin-2-yl)thiazole | N-Benzoylation | Substituted benzoyl chlorides | Library of N-benzoyl amides | nih.gov |

| 4-(3-(trifluoromethyl)phenyl)thiazol-2-amine | N-Acylation | Various acid chlorides | N-Acyl derivatives | derpharmachemica.com |

| 2-Aminothiazole | Reaction with Isothiocyanate | Aryl isothiocyanate | Thiourea derivative | mdpi.com |

Functionalization at the Methyl and Tert-Butyl Substituents

While the thiazole ring and the exocyclic amine are the most common sites for derivatization, the alkyl substituents also offer potential, albeit more challenging, opportunities for functionalization.

Methyl Group: The C4-methyl group is benzylic-like in its reactivity, meaning the C-H bonds are weakened by the adjacent aromatic thiazole ring. This allows for functionalization through radical reactions, such as bromination using N-bromosuccinimide (NBS), to form a bromomethyl derivative. This intermediate can then undergo various nucleophilic substitution reactions to introduce a wide range of functional groups. Additionally, the methyl group can potentially undergo condensation reactions with aldehydes or be oxidized to a carboxylic acid under strong oxidizing conditions, providing another handle for further derivatization.

Tert-Butyl Group: The tert-butyl group is generally considered to be chemically inert due to the strength of its primary C-H bonds and significant steric hindrance. chemrxiv.org Traditional methods for C-H functionalization are typically ineffective on this group without a directing group nearby. However, recent advances in catalysis have shown that non-directed hydroxylation of sterically congested primary C-H bonds in tert-butyl groups is possible. chemrxiv.org This can be achieved using a specialized manganese catalyst with hydrogen peroxide, which generates a powerful oxidizing species capable of overcoming the high bond dissociation energy of the tert-butyl C-H bonds. chemrxiv.org While synthetically challenging, this method represents a potential route to introduce a hydroxyl group, transforming the inert tert-butyl moiety into a functional handle.

Mechanistic Investigations of Specific Transformations and Derivatization Pathways

A comprehensive understanding of the chemical behavior of this compound hinges on the detailed investigation of its reaction mechanisms. While specific mechanistic studies exclusively focused on this compound are not extensively documented in the literature, a robust understanding can be constructed by examining the well-established principles of 2-aminothiazole chemistry and considering the significant electronic and steric influences of the N-tert-butyl and 4-methyl substituents. The following sections delineate the plausible mechanistic pathways for the synthesis and derivatization of this molecule.

Hantzsch Thiazole Synthesis: Formation of the Core Structure

The most probable synthetic route to this compound is a variation of the classic Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thiourea derivative. In this specific case, the reactants would be 3-chloro-2-butanone (B129570) and N-tert-butylthiourea.

The mechanism proceeds through several key steps:

Nucleophilic Attack: The sulfur atom of N-tert-butylthiourea, being a soft nucleophile, attacks the electrophilic carbon of the α-haloketone (3-chloro-2-butanone). This results in the formation of an S-alkylated isothiourea intermediate.

Intramolecular Cyclization: The amino group of the isothiourea intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone moiety. This leads to the formation of a five-membered heterocyclic intermediate, a hydroxythiazoline.

Dehydration: The final step involves the acid-catalyzed dehydration of the hydroxythiazoline intermediate. This elimination of a water molecule results in the formation of the aromatic thiazole ring, yielding the final product, this compound.

The reaction pathway is summarized in the table below.

| Step | Description | Key Intermediates |

|---|---|---|

| 1 | Nucleophilic attack of thiourea sulfur on the α-carbon of the haloketone. | S-alkylated isothiourea |

| 2 | Intramolecular nucleophilic attack of the amino group on the carbonyl carbon. | Hydroxythiazoline |

| 3 | Acid-catalyzed dehydration to form the aromatic ring. | Aromatic thiazole |

Amino-Imino Tautomerism

Like many 2-aminothiazoles, this compound can theoretically exist in two tautomeric forms: the amino form and the imino form. The equilibrium between these two forms is a critical aspect of its reactivity.

Amino Tautomer: The aromatic form where the exocyclic nitrogen is an amino group. This form is generally the more stable and predominant tautomer for most 2-aminothiazoles due to the stability conferred by the aromaticity of the thiazole ring. rsc.orgresearchgate.net

Imino Tautomer: A non-aromatic form where the exocyclic nitrogen is part of an imine double bond, and the endocyclic nitrogen is protonated.

For this compound, the amino tautomer is expected to be overwhelmingly favored. The large N-tert-butyl group would introduce significant steric strain in the imino tautomer due to its proximity to the 4-methyl group and the thiazoline (B8809763) ring. This steric hindrance would destabilize the imino form, thus shifting the equilibrium almost entirely towards the amino form.

Derivatization Pathways: The Dominant Role of Steric Hindrance

The derivatization of this compound is largely dictated by the interplay between the nucleophilicity of the amino group, the electronic properties of the thiazole ring, and the profound steric hindrance imposed by the N-tert-butyl group.

The exocyclic amino group is typically a primary site for derivatization in 2-aminothiazoles through reactions like acylation, sulfonylation, and alkylation. However, the presence of the bulky N-tert-butyl group creates a sterically crowded environment around the nitrogen atom. This steric bulk is expected to severely impede the approach of electrophiles, making these reactions mechanistically challenging.

The general mechanism for these transformations involves the nucleophilic attack of the amino nitrogen on the electrophilic center of the reagent (e.g., an acyl chloride or sulfonyl chloride).

Mechanistic Implications of Steric Hindrance:

Increased Activation Energy: The steric repulsion between the tert-butyl group and the incoming electrophile would significantly raise the activation energy of the transition state.

Reduced Reaction Rates: Consequently, reaction rates for acylation, sulfonylation, or further alkylation at the 2-amino position are expected to be extremely low.

Requirement for Harsh Conditions: Forcing these reactions to proceed would likely require harsh conditions (e.g., high temperatures, highly reactive reagents, or strong bases), which could lead to side reactions or decomposition.

The following table provides a comparative overview of the expected reactivity.

| Reaction | Substrate: 2-Amino-4-methylthiazole | Substrate: this compound |

|---|---|---|

| Acylation | Readily proceeds under standard conditions. | Reaction is expected to be very slow or not occur due to steric hindrance. |

| Sulfonylation | Generally proceeds with sulfonyl chlorides in the presence of a base. | Significant steric hindrance is likely to prevent the reaction. |

| Alkylation | Can be achieved, though polyalkylation is possible. | Further alkylation is highly improbable due to steric and electronic factors. |

In contrast to the sterically hindered amino group, the thiazole ring itself remains accessible for electrophilic substitution. The regiochemical outcome of such reactions is governed by the directing effects of the substituents already present.

2-(N-tert-butylamino) group: This is a powerful activating group and is ortho-, para-directing. In the thiazole ring system, this strongly directs incoming electrophiles to the C5 position.

4-Methyl group: This is also an activating group (via hyperconjugation and weak inductive effect) and directs to the adjacent C5 position.

Both substituents synergistically activate the C5 position, making it the primary site for electrophilic attack. The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich C5 carbon, leading to the formation of a resonance-stabilized cationic intermediate (a sigma complex or Wheland intermediate). Subsequent deprotonation restores the aromaticity of the ring.

Common electrophilic substitution reactions and their mechanistic pathways are detailed in the table below.

| Reaction | Electrophile (E+) | Predicted Major Product | Mechanistic Note |

|---|---|---|---|

| Halogenation (e.g., Bromination) | Br+ (from Br2 and a Lewis acid) | 5-Bromo-N-tert-butyl-4-methyl-1,3-thiazol-2-amine | The 2-amino group is a strong enough activator that a Lewis acid catalyst may not be required. |

| Nitration | NO2+ (from HNO3/H2SO4) | N-tert-butyl-4-methyl-5-nitro-1,3-thiazol-2-amine | The reaction proceeds via the formation of the nitronium ion, which is then attacked by the C5 position of the thiazole ring. |

| Friedel-Crafts Acylation | RCO+ (from acyl chloride/Lewis acid) | 5-Acyl-N-tert-butyl-4-methyl-1,3-thiazol-2-amine | The Lewis acid catalyst (e.g., AlCl3) may complex with the nitrogen atoms of the thiazole ring, potentially deactivating it. However, the strong activation by the amino group should still favor substitution at C5. organic-chemistry.org |

Applications in Advanced Organic Synthesis and Materials Science

N-tert-butyl-4-methyl-1,3-thiazol-2-amine as a Versatile Synthetic Building Block

The 2-aminothiazole (B372263) moiety is a well-established pharmacophore and a versatile intermediate in organic synthesis. The presence of multiple reaction sites—the endocyclic nitrogen, the exocyclic amino group, and the C5 position of the thiazole (B1198619) ring—allows for diverse chemical transformations.

Precursor for Novel Heterocyclic Scaffolds and Fused Ring Systems

Theoretically, this compound could serve as a valuable precursor for the synthesis of more complex heterocyclic systems. The exocyclic amino group can be readily acylated, alkylated, or used in condensation reactions to build upon the thiazole core. For instance, reaction with bifunctional electrophiles could lead to the formation of fused ring systems, such as thiazolopyrimidines or thiazolotriazines, which are classes of compounds with significant biological activities. The tert-butyl group, due to its steric bulk, may influence the regioselectivity of these reactions and the conformational properties of the resulting products.

Integration into Multi-Component Reaction Sequences for Chemical Library Generation

Multi-component reactions (MCRs) are powerful tools for the rapid generation of diverse chemical libraries. The 2-aminothiazole scaffold is a common participant in various MCRs. This compound could potentially be employed in reactions like the Ugi or Biginelli-type condensations. The primary amino group can react with an aldehyde and an isocyanide, along with a carboxylic acid (in the Ugi reaction), to generate complex peptidomimetic structures. The steric hindrance of the tert-butyl group might necessitate modified reaction conditions but could also lead to unique structural outputs not achievable with less hindered amines.

Exploration as a Ligand in Coordination Chemistry

The 2-aminothiazole ring contains both nitrogen and sulfur atoms, which are excellent donor atoms for coordination with metal ions. The endocyclic nitrogen and the exocyclic amino nitrogen can act as a bidentate ligand, forming stable chelate rings with transition metals. The specific compound this compound could be investigated for its coordination properties. The electronic properties of the thiazole ring and the steric profile of the tert-butyl and methyl substituents would influence the geometry and stability of the resulting metal complexes. Such complexes could be explored for catalytic applications or as novel materials with interesting magnetic or optical properties.

Investigation as an Organocatalyst in Stereoselective Transformations

In recent years, small organic molecules have gained prominence as catalysts for stereoselective reactions. Chiral derivatives of 2-aminothiazole have been explored as organocatalysts. While this compound is achiral, it could be functionalized to introduce chirality. Furthermore, even in its achiral form, the basic nitrogen atoms could potentially catalyze certain reactions. The bulky tert-butyl group could play a role in creating a specific steric environment around the catalytic site, which might be beneficial for certain transformations.

Development of Functional Molecules and Advanced Materials

The thiazole ring is a component of many functional organic materials. Its electron-rich nature and aromaticity make it suitable for incorporation into conjugated systems.

Photoactive or Optoelectronic Materials (if applicable)

Although there is no specific research on the photoactive or optoelectronic properties of this compound, the general class of 2-aminothiazoles has been investigated for such applications. By extending the conjugation of the thiazole ring through substitution at the C5 position or by forming polymers, it is conceivable that materials with interesting photophysical properties could be developed. The tert-butyl group might enhance solubility and processability of such materials, which are crucial properties for their application in devices like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Further derivatization would be necessary to induce and tune these properties.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The traditional Hantzsch thiazole (B1198619) synthesis, while effective, often involves harsh reagents and solvents. tandfonline.comnih.gov Future research should prioritize the development of more sustainable and efficient synthetic methodologies for N-tert-butyl-4-methyl-1,3-thiazol-2-amine.

Key Research Thrusts:

Green Catalysis: Investigation into eco-friendly catalysts could significantly reduce the environmental impact of synthesis. This includes the use of heterogeneous catalysts like silica (B1680970) chloride or magnetic nanoparticles, which offer advantages such as easy separation and reusability. researchgate.netrsc.org Exploring biocatalysts or organo-catalysts, such as asparagine or aqueous plant extracts, could provide milder and more sustainable reaction conditions. tandfonline.com

Alternative Energy Sources: The use of microwave irradiation and ultrasound as alternative energy sources can drastically reduce reaction times and improve yields compared to conventional heating methods. rsc.org A systematic study of these techniques for the synthesis of this compound from its precursors (e.g., a suitable α-haloketone and N-tert-butylthiourea) would be a valuable endeavor.

Solvent-Free and Aqueous Systems: Shifting away from volatile organic solvents is a core principle of green chemistry. Future work should explore solvent-free reaction conditions or the use of greener solvents like water or polyethylene (B3416737) glycol (PEG). tandfonline.comrsc.org One-pot syntheses, where reactants are converted to the final product in a single vessel, would further enhance the efficiency and sustainability of the process. rsc.org

Atom Economy: Research should focus on synthetic pathways that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. This involves designing multi-component reactions (MCRs) that efficiently construct the thiazole ring of this compound in a single, convergent step. nih.gov

Advanced In-Situ Spectroscopic Characterization Techniques

While standard spectroscopic techniques (NMR, IR, MS) are routinely used for the final characterization of thiazole derivatives, the application of advanced in-situ methods can provide unprecedented real-time information about the reaction dynamics during the synthesis of this compound. mdpi.comnih.gov

Key Research Thrusts:

Reaction Monitoring: Techniques like in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can be employed to monitor the consumption of reactants and the formation of intermediates and the final product in real-time. This would allow for precise determination of reaction kinetics and optimization of reaction conditions.

Intermediate Identification: The Hantzsch synthesis and related pathways involve several transient intermediates. Cryogenic NMR or rapid-injection NMR techniques could be used to trap and characterize these short-lived species, providing a more complete mechanistic picture of the formation of this compound.

Crystallization Studies: For understanding solid-state properties, in-situ X-ray diffraction can monitor the crystallization process, providing insights into polymorphism and crystal habit, which are crucial for applications in materials science.

Deeper Computational Insights into Reactivity and Structure-Property Relationships

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for understanding the electronic structure and reactivity of molecules. researchgate.netnih.gov Applying these methods to this compound can guide synthetic efforts and predict its properties.

Key Research Thrusts:

Mechanistic Elucidation: DFT calculations can be used to map the potential energy surface of the synthetic reaction, identifying transition states and calculating activation barriers. This would provide a detailed, atomistic understanding of the reaction mechanism and help in designing more efficient catalysts.

Structure-Property Correlation: Computational models can predict various properties, including spectroscopic signatures (NMR, IR spectra), which can be correlated with experimental data for structural validation. researchgate.net Furthermore, calculating electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into the compound's reactivity and potential as an electronic material. researchgate.net

Tautomerism and Conformation: The 2-aminothiazole (B372263) core can exist in different tautomeric forms. Computational studies can determine the relative stabilities of the amino and imino tautomers of this compound in various environments (gas phase, different solvents), which is crucial for understanding its chemical behavior. researchgate.net Conformational analysis of the flexible tert-butyl group can also shed light on its steric influence on reactivity and intermolecular interactions.

Exploration of the Compound in Emerging Areas of Chemical Innovation

The versatile 2-aminothiazole scaffold is a key component in many biologically active molecules and functional materials. researchgate.netmdpi.com Future research should aim to explore the utility of this compound in novel and innovative chemical domains, moving beyond traditional applications.

Key Research Thrusts:

Materials Science: The thiazole ring is an electron-rich heterocycle, suggesting potential applications in organic electronics. Future studies could investigate the synthesis of polymers or oligomers incorporating the this compound unit for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Its fluorescence properties could also be explored for developing novel chemosensors. nih.govresearchgate.net

Coordination Chemistry: The nitrogen and sulfur atoms of the thiazole ring, along with the exocyclic amino group, can act as coordination sites for metal ions. Research into the synthesis and characterization of metal complexes of this compound could lead to new catalysts, magnetic materials, or metallo-supramolecular assemblies. acs.org

Peptidomimetics: The structural rigidity of the thiazole ring makes it an attractive scaffold for designing peptidomimetics, which are compounds that mimic the structure and function of peptides. nih.gov this compound could serve as a building block for creating novel molecular architectures with specific three-dimensional arrangements for studying protein-protein interactions.

Organocatalysis: The basic nitrogen atoms in the molecule suggest its potential as an organocatalyst. Its efficacy in promoting various organic transformations could be systematically investigated, offering a metal-free alternative to traditional catalysts.

Q & A

Q. What synthetic methodologies are recommended for N-tert-butyl-4-methyl-1,3-thiazol-2-amine?

The synthesis typically involves cyclocondensation of thiourea derivatives with α-haloketones or α-haloaldehydes. For tert-butyl-substituted thiazoles, tert-butyl isocyanide or tert-butylamine may serve as starting materials. Key steps include:

- Reaction optimization : Refluxing in polar aprotic solvents (e.g., DMF, THF) under nitrogen to enhance yield .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .

- Characterization : Confirm purity via HPLC (>95%) and structural validation using /-NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

- Crystallization : Slow evaporation of a saturated solution in dichloromethane/hexane .

- Data collection : Use a Bruker APEX-II CCD diffractometer (MoKα radiation, λ = 0.71073 Å) .

- Refinement : SHELXL for small-molecule refinement (R-factor < 0.05) . Structural parameters (e.g., bond lengths, angles) should align with density functional theory (DFT) calculations .

Q. What safety protocols are critical during handling?

- PPE : Nitrile gloves, lab coat, and ANSI-approved goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods when weighing or heating due to potential dust/aerosol formation .

- Waste disposal : Segregate organic waste and coordinate with certified hazardous waste services .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved for this compound?

Challenges arise from disordered tert-butyl groups or twinning. Strategies include:

Q. How to address contradictions in reported biological activity data?

Discrepancies may stem from assay conditions or impurity profiles. Mitigation approaches:

- Bioassay standardization : Use the MTT assay (IC) on multiple cell lines (e.g., HeLa, MCF-7) with positive controls (e.g., doxorubicin) .

- SAR studies : Compare with derivatives (e.g., 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines) to identify critical substituents for activity .

Q. What mechanistic studies elucidate its interaction with biological targets?

Q. How to optimize reaction yields for scaled-up synthesis?

- Catalyst screening : Test Pd(OAc)/Xantphos for cross-coupling steps .

- Process analytics : In-situ FTIR to monitor intermediate formation and adjust reagent stoichiometry .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.